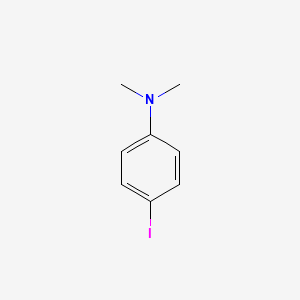

4-iodo-N,N-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOPPZJZMFMBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Record name | 4-Iodo-N,N-dimethylaniline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Iodo-N,N-dimethylaniline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220100 | |

| Record name | N,N-Dimethyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-70-4 | |

| Record name | 4-Iodo-N,N-dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODO-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6X9S6FT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 4-iodo-N,N-dimethylaniline

Abstract

4-iodo-N,N-dimethylaniline is a pivotal molecular building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, characterized by an electron-rich N,N-dimethylamino group positioned para to a reactive iodine atom on a benzene ring, imparts a unique combination of nucleophilicity and susceptibility to transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive examination of the compound's structure, from its fundamental molecular identity to the advanced spectroscopic techniques used for its elucidation and verification. We will delve into its physicochemical properties, established synthetic methodologies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Identity

The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is systematically identified by a consistent set of molecular and registry data, which are crucial for regulatory compliance, procurement, and literature searches.

The structure consists of a benzene ring substituted at position 1 with an N,N-dimethylamino group [-N(CH₃)₂] and at position 4 with an iodine atom [-I]. This substitution pattern is often referred to as para.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 698-70-4 | [1][2][3] |

| Molecular Formula | C₈H₁₀IN | [1][4] |

| Molecular Weight | 247.08 g/mol | [1][4] |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)I | [1] |

| InChIKey | QYOPPZJZMFMBDN-UHFFFAOYSA-N | [1][2] |

Structural Elucidation and Spectroscopic Signature

The definitive structure of this compound is not merely theoretical but is confirmed through a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity.

-

Aromatic Region: The protons on the benzene ring exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the activating -N(CH₃)₂ group (C2-H, C6-H) are shifted upfield, while the two protons ortho to the deactivating -I atom (C3-H, C5-H) are shifted downfield.

-

Aliphatic Region: The six protons of the two equivalent methyl groups on the nitrogen atom appear as a sharp singlet, typically around 2.9-3.0 ppm. The integration of this peak (6H) relative to the aromatic protons (4H) confirms the N,N-dimethyl substitution.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region. The carbon atom bearing the iodine (C4) is significantly shielded, appearing at a characteristic low-field chemical shift. The carbon attached to the nitrogen (C1) is also a quaternary carbon. The two sets of equivalent CH carbons (C2/C6 and C3/C5) can be distinguished, often by DEPT experiments.

-

Aliphatic Carbon: A single signal in the upfield region corresponds to the two equivalent methyl carbons of the dimethylamino group.

-

Vibrational Spectroscopy (Infrared - IR)

Infrared spectroscopy probes the vibrational modes of functional groups within the molecule, serving as a rapid diagnostic tool.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the benzene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Indicates the C-H bonds of the methyl groups. |

| Aromatic C=C Stretch | 1600-1450 | Characteristic skeletal vibrations of the benzene ring. |

| C-N Stretch | 1360-1250 | Corresponds to the stretching of the aryl-nitrogen bond. |

| C-I Stretch | 600-500 | Confirms the presence of the carbon-iodine bond.[2] |

Causality Insight: The strong electron-donating nature of the -N(CH₃)₂ group perturbs the electron density of the aromatic ring, influencing the exact position and intensity of the C=C stretching bands compared to unsubstituted benzene.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight (approximately 247 g/mol ).[1][4]

-

Isotopic Pattern: The presence of iodine (¹²⁷I is the only stable isotope) simplifies the isotopic pattern of the molecular ion peak.

-

Key Fragmentation: Common fragmentation pathways include the loss of a methyl group (M-15) to form a stable secondary ion.

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in experimental setups. These properties are a direct consequence of its molecular structure.

| Property | Value | Source |

| Appearance | Dark blue to purple solid | [5] |

| Melting Point | 79.5 °C | [4][6] |

| Boiling Point | 263.7 °C at 760 mmHg | [4][5][7] |

| Density | ~1.7 g/cm³ | [4] |

| Solubility | Insoluble in water (34.64 mg/L); Soluble in organic solvents like chloroform, ethyl acetate. | [5][8] |

| Storage Conditions | Keep in a dark place, sealed in dry, store in freezer, under -20°C. | [6] |

Experiential Insight: The compound's color and tendency to darken over time are due to slow oxidation, a common characteristic of aniline derivatives. Storing it under an inert atmosphere (e.g., argon or nitrogen) in a sealed, dark container is best practice to maintain purity.

Synthesis and Reactivity Profile

The structure of this compound dictates its synthesis and subsequent chemical behavior. It is most commonly prepared via electrophilic aromatic substitution.

Standard Synthetic Protocol: Direct Iodination

A reliable method for synthesizing this compound is the direct iodination of N,N-dimethylaniline using N-iodosuccinimide (NIS) as the iodine source.[6]

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound via direct iodination.

Step-by-Step Methodology:

-

Dissolution: Dissolve N,N-dimethylaniline (1.0 mmol) in a suitable organic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 mmol) to the solution portion-wise while stirring at room temperature.[6]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product into an organic layer, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to yield the pure compound.[4][6]

Causality Behind the Protocol: The N,N-dimethylamino group is a powerful activating and ortho, para-directing group due to the lone pair on the nitrogen atom participating in resonance with the aromatic ring. The iodine electrophile is directed to these positions of high electron density. The para position is sterically less hindered than the ortho positions, making this compound the major product.

Applications in Drug Development and Research

The true value of this compound for drug development professionals lies in the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for a host of transition metal-catalyzed cross-coupling reactions, which are cornerstone transformations for constructing the complex molecular scaffolds of modern pharmaceuticals.

Logical Relationship: Structure to Application

Caption: The relationship between molecular structure and synthetic utility.

-

Cross-Coupling Substrate: The C-I bond is weaker than C-Br or C-Cl bonds, making it highly reactive towards oxidative addition with palladium, copper, and other transition metal catalysts. This facilitates its use in reactions like Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings.[2]

-

Intermediate in API Synthesis: This compound serves as a key intermediate for introducing the "dimethylaminophenyl" moiety into larger molecules. This functional group can be found in various biologically active compounds and can influence properties like solubility, receptor binding, and metabolic stability. While 4-iodoaniline is a more direct precursor in some cases, the N,N-dimethylated version offers a distinct building block.[9][10] Its analogues are crucial in the synthesis of drugs like the HIV-1 treatment Rilpivirine.[10][11]

Conclusion

The structure of this compound is a textbook example of how functional group arrangement dictates chemical identity, properties, and synthetic utility. A comprehensive understanding, grounded in spectroscopic evidence and an appreciation for its reactivity, is essential for its effective application. For researchers in drug discovery and materials science, this compound is not just a chemical but a versatile tool, enabling the efficient construction of complex molecular architectures that drive innovation.

References

- 1. This compound | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 698-70-4 | Benchchem [benchchem.com]

- 3. 698-70-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. echemi.com [echemi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 4-Iodo-N,N-dimethyl-Benzenamine | 698-70-4 [chemicalbook.com]

- 7. This compound | 698-70-4 [chemnet.com]

- 8. 4-Iodoaniline | 540-37-4 [chemicalbook.com]

- 9. calibrechem.com [calibrechem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-iodo-N,N-dimethylaniline

Introduction

4-iodo-N,N-dimethylaniline is a key aromatic building block in synthetic organic chemistry.[1] Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.[1] The presence of the electron-donating N,N-dimethylamino group at the para position further modulates the electronic properties of the aromatic ring, influencing its reactivity.

Given its importance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, blending theoretical principles with practical experimental considerations for researchers, chemists, and professionals in drug development.

Molecular Structure and Substituent Effects

The spectral features of this compound are dictated by its molecular structure, specifically the interplay between the two substituents on the benzene ring.

-

The N,N-dimethylamino (-N(CH₃)₂) Group: This is a powerful electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions, causing significant shielding of the nearby nuclei.

-

The Iodine (-I) Atom: Iodine is an electronegative halogen that exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect), which deshields adjacent nuclei. However, as a heavy atom, it also introduces a significant "heavy atom effect," which characteristically shields the directly attached carbon atom (the ipso-carbon) in ¹³C NMR.

These competing and complementary effects result in a unique and predictable NMR fingerprint for the molecule. The inherent symmetry of this para-substituted compound simplifies the spectra, as carbons and protons at equivalent positions (e.g., 2 and 6; 3 and 5) are chemically and magnetically indistinguishable.

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the aliphatic region. Due to the para-substitution pattern, the aromatic protons form a classic AA'BB' spin system, which often appears as two well-defined doublets.

Predicted and Observed Signals

-

Aromatic Protons (H-2, H-6): These protons are ortho to the strongly electron-donating -N(CH₃)₂ group. The significant shielding effect shifts these signals considerably upfield compared to benzene (7.34 ppm). They appear as a doublet due to coupling with their neighbors (H-3, H-5).

-

Aromatic Protons (H-3, H-5): These protons are ortho to the iodine atom and meta to the amino group. They are less shielded than H-2/H-6 and thus resonate further downfield. They also appear as a doublet from coupling to H-2/H-6.

-

Methyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons. Therefore, they give rise to a sharp, intense singlet in the aliphatic region of the spectrum.

Experimental Data Summary

The following table summarizes representative ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-5 | ~7.45 | Doublet (d) | ~8.8 | 2H |

| H-2, H-6 | ~6.55 | Doublet (d) | ~8.8 | 2H |

| -N(CH₃)₂ | ~2.90 | Singlet (s) | - | 6H |

Note: Data is compiled based on typical values found in chemical literature and databases for this compound and its close analogs.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is simplified by the molecule's symmetry, showing a total of five distinct signals: four for the aromatic carbons and one for the aliphatic methyl carbons. The chemical shifts are highly informative about the electronic environment of each carbon atom.

Predicted and Observed Signals

-

C-1 (ipso to -N(CH₃)₂): This carbon is directly attached to the nitrogen atom and is significantly deshielded by it, appearing far downfield.

-

C-4 (ipso to -I): This carbon is directly attached to iodine. The "heavy atom effect" causes strong shielding, shifting this signal significantly upfield to a characteristic region, often below 100 ppm. This is a key diagnostic peak.

-

C-3, C-5 (ortho to -I): These carbons are deshielded relative to C-2/C-6 and appear at a chemical shift typical for aromatic carbons adjacent to a halogen.

-

C-2, C-6 (ortho to -N(CH₃)₂): These carbons are strongly shielded by the electron-donating amino group and appear at a relatively upfield position for aromatic carbons.

-

-N(CH₃)₂: The two equivalent methyl carbons appear as a single signal in the aliphatic region.

Experimental Data Summary

The following table summarizes representative ¹³C NMR spectral data for this compound.

| Assigned Carbons | Chemical Shift (δ, ppm) |

| C-1 | ~150.5 |

| C-3, C-5 | ~138.0 |

| C-2, C-6 | ~114.5 |

| C-4 | ~78.5 |

| -N(CH₃)₂ | ~40.5 |

Note: Data is compiled based on typical values found in chemical literature and databases. The assignment for the closely related 4-iodo-N-methylaniline shows C-I at an unlisted position, while C-1, C-3/5, and C-2/6 appear at 148.9, 137.8, and 114.7 ppm, respectively, supporting this assignment pattern.[2]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a standardized and validated protocol.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound solid.

-

Transfer the solid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently vortex or invert until the sample is fully dissolved. The compound is a solid that should readily dissolve in CDCl₃.[3][4]

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically automated.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C spectra.[5]

-

-

¹H Spectrum Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AT): 3-4 seconds.

-

-

¹³C Spectrum Acquisition:

-

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans (NS): 128 to 1024 scans, depending on sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AT): 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Pick and label the peaks in both spectra.

-

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra are often sufficient for this symmetrical molecule, 2D NMR techniques provide an orthogonal layer of validation, which is best practice in regulated environments or for publication.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This would show clear correlations for H-2/C-2, H-3/C-3, and the methyl protons to the methyl carbon, confirming their assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. Key expected correlations include:

-

From the methyl protons (-N(CH₃)₂) to C-1 and C-2/C-6.

-

From H-2/H-6 to C-4 and C-1.

-

From H-3/H-5 to C-1 and C-4. These long-range correlations create a complete, self-validating network that locks in every assignment.

-

Caption: Relationship between 1D and 2D NMR techniques.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and interpretable fingerprint essential for its structural verification. The key features—a simple AA'BB' system and a singlet in the ¹H spectrum, and five resolved peaks including a highly shielded ipso-carbon (C-I) in the ¹³C spectrum—are readily assigned based on fundamental principles of substituent effects. By following robust experimental and data processing protocols, researchers can confidently acquire and interpret this data, ensuring the identity and purity of a critical reagent used in modern organic synthesis.

References

A Technical Guide to the Solubility of 4-iodo-N,N-dimethylaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 4-iodo-N,N-dimethylaniline (CAS No. 698-70-4)[1][2][3]. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility. It further presents a detailed, field-proven experimental protocol for researchers to accurately determine these values. By integrating theoretical insights with practical, self-validating methodologies, this guide empowers scientists to generate reliable solubility data, ensuring the robustness of their research and development endeavors.

Introduction and Molecular Profile

This compound is a substituted aromatic amine with the chemical formula C₈H₁₀IN and a molar mass of 247.079 g·mol⁻¹[4]. It presents as a dark blue to purple solid at standard conditions[4]. Its molecular structure is key to understanding its solubility behavior.

-

Core Structure : A benzene ring substituted with an iodine atom and a dimethylamino group.

-

Key Functional Groups :

-

Dimethylamino Group (-N(CH₃)₂) : A tertiary amine, this group introduces polarity and can act as a hydrogen bond acceptor.

-

Iodine Atom (-I) : A large, polarizable halogen that contributes significantly to the molecule's London dispersion forces.

-

Aromatic Ring : The phenyl group is inherently nonpolar and hydrophobic.

-

The interplay of these features—a polar amine, a polarizable halogen, and a nonpolar aromatic ring—results in a molecule with moderate overall polarity. This structure suggests that its solubility will be highly dependent on the specific nature of the solvent.

Physical Properties of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀IN | [1][4] |

| Molar Mass | 247.079 g·mol⁻¹ | [4] |

| Appearance | Dark blue to purple solid | [4] |

| Density | 1.652 g/cm³ | [1][4] |

| Boiling Point | 263.7 °C (506.7 °F; 536.8 K) | [1][4] |

| Water Solubility | 34.64 mg/L |[4] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy of solute-solvent interactions must overcome the energy of solute-solute and solvent-solvent interactions.

Role of Intermolecular Forces

The solubility of this compound is governed by the following forces:

-

Dipole-Dipole Interactions : The polar C-N and C-I bonds create a net molecular dipole, allowing for electrostatic interactions with polar solvent molecules.

-

London Dispersion Forces : The large, electron-rich iodine atom and the aromatic ring make the molecule highly polarizable, leading to significant dispersion forces. These are the primary forces of attraction in nonpolar solvents.

-

Hydrogen Bonding : While the tertiary amine cannot donate a hydrogen bond, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This is a critical interaction in protic solvents like alcohols.

The following diagram illustrates the potential intermolecular interactions between this compound and various solvent types.

References

Electrophilic Iodination of N,N-Dimethylaniline: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the electrophilic iodination of N,N-dimethylaniline. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental aromatic substitution reaction. The guide elucidates the underlying mechanism, details a robust experimental protocol, and discusses the critical factors influencing the reaction's outcome. By integrating theoretical principles with practical insights, this document serves as a valuable resource for the strategic design and execution of iodination reactions involving activated aromatic systems.

Introduction: The Significance of Aromatic Iodination

Aromatic iodides are pivotal intermediates in modern organic synthesis. The carbon-iodine bond, owing to its length and low bond dissociation energy, readily participates in a myriad of synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

N,N-dimethylaniline is a highly activated aromatic compound due to the strong electron-donating nature of the dimethylamino group.[2][3][4] This inherent reactivity makes it an excellent substrate for electrophilic aromatic substitution (EAS), including iodination. The resulting product, 4-iodo-N,N-dimethylaniline, is a valuable building block for further functionalization.[1] This guide will dissect the mechanism of this important reaction and provide a practical framework for its successful implementation in a laboratory setting.

The Core Mechanism: An Electron-Driven Cascade

The electrophilic iodination of N,N-dimethylaniline proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[5] This multi-step process is driven by the high electron density of the aromatic ring, which is significantly enhanced by the resonance and inductive effects of the dimethylamino substituent.

The Activating Power of the Dimethylamino Group

The dimethylamino group is a potent activating group, directing incoming electrophiles to the ortho and para positions.[2][6] This directing effect stems from the ability of the nitrogen's lone pair to participate in resonance, delocalizing electron density onto the aromatic ring. This creates regions of high electron density (partial negative charges) at the carbons ortho and para to the dimethylamino group, making them highly susceptible to attack by an electrophile.[6] Steric hindrance from the dimethylamino group often leads to a preference for substitution at the more accessible para position.[7]

Generation of the Electrophile

Molecular iodine (I₂) itself is a relatively weak electrophile and does not readily react with aromatic rings, even highly activated ones.[8][9] To facilitate the reaction, an oxidizing agent is often employed to generate a more potent iodinating species, such as the iodonium ion (I⁺) or a polarized iodine complex.[8][10] Common methods include the use of nitric acid or other oxidizing agents in conjunction with molecular iodine.[10][11] In some procedures, especially with highly activated substrates like N,N-dimethylaniline, molecular iodine can be used directly, often in the presence of a base to neutralize the hydrogen iodide (HI) byproduct.[8][12]

The Step-by-Step Mechanistic Pathway

The mechanism can be broken down into two primary steps:

-

Electrophilic Attack and Formation of the Sigma Complex: The π-electrons of the N,N-dimethylaniline ring, acting as a nucleophile, attack the electrophilic iodine species.[5] This attack preferentially occurs at the para position due to the aforementioned electronic and steric factors. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The positive charge in this intermediate is delocalized across the ring and, importantly, onto the nitrogen atom of the dimethylamino group, which provides significant resonance stabilization.[6]

-

Rearomatization: A weak base, such as water or the bicarbonate ion, removes a proton from the carbon atom bearing the iodine.[5] This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the base.

Below is a visual representation of the electrophilic iodination mechanism of N,N-dimethylaniline.

References

- 1. This compound | 698-70-4 | Benchchem [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 12. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of 4-iodo-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 4-iodo-N,N-dimethylaniline

This compound is an organic compound with the chemical formula C₈H₁₀IN.[1][2] It appears as a dark blue to purple solid and is a key intermediate and building block in various fields of chemical synthesis.[1] Its utility is primarily derived from the reactivity of the carbon-iodine bond, which allows for its use in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[3] This makes it a valuable reagent in the synthesis of pharmaceuticals, organic electronic materials like those used in organic light-emitting diodes (OLEDs), and as a precursor for dyes such as crystal violet.[3][4] Given its reactivity and importance, a thorough understanding of its stability and proper storage conditions is paramount to ensure its integrity, efficacy in reactions, and the safety of laboratory personnel.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several environmental factors. While generally stable under ordinary conditions, exposure to light, heat, and certain chemical environments can lead to its degradation.[5][6]

Photostability

Aromatic anilines and iodo-compounds can be susceptible to degradation upon exposure to light.[5][7] For this compound, photodegradation can potentially occur through the cleavage of the carbon-iodine bond or oxidation of the dimethylamino group. It is crucial to protect the compound from direct sunlight and other sources of UV radiation.[5][8]

Thermal Stability

While specific thermal decomposition data for this compound is not extensively detailed in the provided results, the parent compound, N,N-dimethylaniline, is stable under ordinary conditions but can emit toxic fumes of nitric oxides, carbon oxides, and aniline when heated to decomposition.[6] Aromatic iodine compounds, in general, exhibit varying thermal stabilities.[9] It is prudent to avoid exposing this compound to high temperatures to prevent decomposition.[7]

Chemical Reactivity and Incompatibilities

This compound, like other aniline derivatives, should be stored away from strong oxidizing agents, strong acids, and strong bases.[10][11] Contact with strong oxidizers can create a fire hazard.[6] The dimethylamino group imparts basic properties, making it reactive towards acids.

Recommended Storage and Handling Protocols

To maintain the quality and ensure the safety of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

Proper storage is critical to prevent degradation and maintain the purity of this compound. The following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C. | Minimizes thermal degradation and preserves long-term stability. |

| Atmosphere | Sealed in a dry environment. | Protects against moisture, which can affect the stability of iodo compounds.[7] |

| Light | Keep in a dark place. | Prevents photochemical degradation.[5][7] |

| Container | Store in a tightly closed container.[12][13] | Prevents exposure to air and moisture. |

Handling Procedures

Safe handling practices are crucial to minimize exposure and prevent accidents. The following workflow outlines the necessary precautions:

Caption: Workflow for the safe handling of this compound.

3.2.1. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes:

-

Eye Protection: Tightly fitting safety goggles with side-shields.[12]

-

Hand Protection: Chemical-impermeable gloves.[12]

-

Body Protection: A lab coat and, if necessary, impervious clothing.[12]

-

Respiratory Protection: If dust formation is likely or ventilation is inadequate, a full-face respirator should be used.[12]

3.2.2. Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][12]

3.2.3. Spill and Waste Management

In case of a spill, evacuate the area and remove all ignition sources.[12] Use non-sparking tools and collect the spilled material into a suitable, closed container for disposal.[5][12] Do not let the chemical enter drains.[12] Waste this compound must be managed as dangerous waste and disposed of according to local regulations.[10]

Stability Assessment Methodologies

To ensure the quality of this compound, especially after prolonged storage, it is advisable to perform stability assessments.

Visual Inspection

A simple yet effective initial assessment is a visual inspection. The compound should be a dark blue to purple solid.[1] Any significant change in color or appearance may indicate degradation.

Analytical Techniques

For a quantitative assessment of purity and to identify potential degradation products, the following analytical methods are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for determining the purity of this compound and identifying any volatile impurities or degradation products.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and quantify any non-volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.

Forced Degradation Studies

For drug development professionals, conducting forced degradation studies is a critical step.[15] This involves exposing this compound to harsh conditions (e.g., high heat, intense light, acidic/basic conditions, oxidizing agents) to deliberately degrade the molecule.[15] The results from these studies help in understanding the degradation pathways and in developing stability-indicating analytical methods.

The following diagram illustrates a general workflow for a photostability study, a key component of forced degradation testing:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 698-70-4 | Benchchem [benchchem.com]

- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 5. technopharmchem.com [technopharmchem.com]

- 6. docs.gato.txst.edu [docs.gato.txst.edu]

- 7. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bloomtechz.com [bloomtechz.com]

- 9. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. echemi.com [echemi.com]

- 13. lobachemie.com [lobachemie.com]

- 14. Determination of iodide by derivatization to this compound and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

An In-Depth Technical Guide to the Synthesis of 4-iodo-N,N-dimethylaniline: Precursors, Methodologies, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-N,N-dimethylaniline is a pivotal building block in organic synthesis, prized for its utility in constructing complex molecular architectures through cross-coupling reactions.[1] The presence of the dimethylamino group activates the aromatic ring, while the iodo-substituent serves as an excellent leaving group, particularly in palladium-catalyzed transformations.[1] This guide provides an in-depth exploration of the primary synthetic routes to this versatile compound, focusing on the critical precursors, reaction mechanisms, and detailed experimental protocols. We will dissect the established methodologies, offering insights into experimental choices and optimization strategies to ensure both high yield and purity.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₈H₁₀IN, is a stable solid organic compound that serves as a cornerstone intermediate in medicinal chemistry and materials science.[2][3] Its significance lies in the unique combination of a highly activated aromatic ring and a reactive carbon-iodine bond. This duality makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[1] Understanding the synthesis of this key intermediate is therefore crucial for researchers engaged in the development of novel pharmaceuticals and functional materials.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is dominated by two principal strategies, each defined by its primary precursor:

-

Direct Electrophilic Iodination of N,N-dimethylaniline: This is the most direct and widely employed method. It leverages the high electron-donating capacity of the dimethylamino group to facilitate the direct introduction of iodine at the para position.[2] The key precursor for this route is N,N-dimethylaniline .

-

N-Methylation of 4-iodoaniline: An alternative approach involves the introduction of the dimethylamino functionality onto a pre-iodinated aromatic ring. This route is particularly useful when 4-iodoaniline is a more readily available or cost-effective starting material. The key precursor here is 4-iodoaniline .[1][4]

The choice between these pathways often depends on precursor availability, cost, scalability, and the desired purity profile of the final product.

Synthetic Route 1: Direct Iodination of N,N-dimethylaniline

This is the preferred and most atom-economical approach. The reaction proceeds via an electrophilic aromatic substitution mechanism. The dimethylamino group is a potent activating group and directs the incoming electrophile (an iodonium species) to the ortho and para positions. Due to steric hindrance from the dimethylamino group, the para-substituted product is overwhelmingly favored.

Key Precursor and Reagents

-

Core Precursor: N,N-dimethylaniline

-

Iodinating Agents: The choice of iodinating agent is critical and influences reaction conditions, yield, and safety.

-

Molecular Iodine (I₂): A cost-effective and common reagent. It often requires a base or an oxidizing agent to facilitate the reaction and neutralize the HI byproduct.[1][2]

-

N-Iodosuccinimide (NIS): A milder, more selective, and easier-to-handle solid reagent. It is particularly effective for high-yield iodination under mild conditions and is often used with a catalytic amount of acid to enhance reactivity.[5][6][7]

-

Iodine Monochloride (ICl): A highly reactive iodinating agent, though less commonly used for this specific transformation compared to I₂ and NIS.

-

In-situ Generated Iodine: Systems like potassium iodide (KI) with an oxidant (e.g., potassium iodate, 2-iodosobenzoate) can be used to generate the electrophilic iodine species in the reaction mixture.[1][8]

-

Mechanistic Pathway: Electrophilic Aromatic Substitution

The reaction mechanism involves the attack of the electron-rich aromatic ring of N,N-dimethylaniline on an electrophilic iodine species (I⁺ or a polarized equivalent). This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the final product, this compound.

Workflow for Direct Iodination of N,N-dimethylaniline

Caption: General workflow for synthesizing this compound via direct iodination.

Detailed Experimental Protocols

Protocol 3.3.1: Iodination using Molecular Iodine (I₂) and Sodium Bicarbonate

This protocol is adapted from established procedures for the iodination of activated anilines.[9][10]

-

Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve N,N-dimethylaniline (1.0 eq) in a suitable solvent such as diethyl ether or 1,4-dioxane.

-

Addition of Base: Add an aqueous solution of sodium bicarbonate (NaHCO₃, approx. 1.5-2.0 eq).[9] The biphasic mixture helps to neutralize the hydrogen iodide (HI) generated during the reaction, driving the equilibrium towards the product.

-

Iodine Addition: To the vigorously stirred mixture, add molecular iodine (I₂, approx. 1.1 eq) portion-wise at room temperature. The dark color of iodine should gradually fade as it is consumed.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the N,N-dimethylaniline spot is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. If any iodine color remains, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[9]

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional diethyl ether (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 3.3.2: Iodination using N-Iodosuccinimide (NIS)

This method offers a milder alternative, often resulting in cleaner reactions and higher yields.[4][5][7]

-

Setup: Dissolve N,N-dimethylaniline (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂) or acetonitrile in a round-bottomed flask.

-

Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution. For less reactive substrates, a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) can be added to increase the electrophilicity of the iodine.[6][7]

-

Reaction: Stir the mixture at room temperature. The reaction is typically faster than with I₂ and can be monitored by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NIS or iodine.

-

Extraction: Extract the mixture with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (eluent: hexane/ethyl acetate mixtures) to yield the pure product.[4][5]

Synthetic Route 2: N-Methylation of 4-iodoaniline

This alternative pathway begins with an iodinated aniline and builds the dimethylamino group. It is a two-step process involving the sequential addition of two methyl groups to the nitrogen atom via nucleophilic substitution.

Key Precursor and Reagents

-

Core Precursor: 4-iodoaniline

-

Methylating Agents:

-

Iodomethane (CH₃I): A highly reactive and common methylating agent. It is typically used in excess to ensure dimethylation.[11]

-

Dimethyl Sulfate ((CH₃)₂SO₄): A potent and cost-effective methylating agent, but it is highly toxic and requires careful handling.

-

-

Base: A non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is required to neutralize the acid byproduct (HI) formed during the reaction.[11]

Detailed Experimental Protocol

This protocol describes a general procedure for the exhaustive methylation of an aniline derivative.[11]

-

Setup: In a round-bottomed flask, suspend 4-iodoaniline (1.0 eq) and sodium bicarbonate (NaHCO₃, approx. 2.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

-

Methylation: Add iodomethane (CH₃I, >2.2 eq) dropwise to the stirred suspension. An excess is used to drive the reaction towards the tertiary amine and minimize the formation of the monomethylated intermediate (4-iodo-N-methylaniline).

-

Reaction Conditions: Heat the reaction mixture (e.g., to 40-50 °C) and stir overnight, or until TLC analysis indicates the complete consumption of the starting material and the intermediate.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash thoroughly with water and then brine to remove DMF and salts. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude material is then purified by flash column chromatography to isolate this compound.

Comparison of Synthetic Routes

| Feature | Route 1: Direct Iodination | Route 2: N-Methylation |

|---|---|---|

| Key Precursor | N,N-dimethylaniline | 4-iodoaniline |

| Primary Bond Formed | C-I (Aromatic) | N-C (Alkyl) |

| Mechanism | Electrophilic Aromatic Substitution | Nucleophilic Substitution |

| Key Advantage | High atom economy, directness | Useful if 4-iodoaniline is the available starting material |

| Potential Issues | Possible formation of di-iodinated byproducts | Over-alkylation to form a quaternary ammonium salt is possible but less favorable; requires careful control. |

| Reagent Toxicity | Moderate (I₂, NIS) | High (Iodomethane is toxic and a suspected carcinogen) |

Safety and Handling

-

N,N-dimethylaniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Iodine (I₂): Corrosive and harmful if inhaled. Causes skin and eye irritation. Weigh in a fume hood.[9]

-

N-Iodosuccinimide (NIS): An irritant. Handle with care, avoiding inhalation of dust.

-

Iodomethane (CH₃I): Highly toxic, volatile, and a carcinogen. All manipulations must be performed in an efficient fume hood with appropriate gloves and safety glasses.

-

Solvents: Dichloromethane, DMF, and diethyl ether are hazardous. Refer to their respective Safety Data Sheets (SDS) for proper handling procedures.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct electrophilic iodination of N,N-dimethylaniline. This route is favored for its simplicity and high atom economy. The use of N-Iodosuccinimide (NIS) offers a mild and highly selective method, often providing superior yields and easier purification compared to molecular iodine. The alternative route, N-methylation of 4-iodoaniline, provides a viable pathway when the iodinated precursor is more accessible. A thorough understanding of the underlying mechanisms and careful execution of the described protocols will enable researchers to reliably produce this critical synthetic intermediate for applications in drug discovery and materials science.

References

- 1. This compound | 698-70-4 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Iodo-N,N-dimethyl-Benzenamine | 698-70-4 [chemicalbook.com]

- 5. 4-Iodo-N,N-dimethyl-Benzenamine synthesis - chemicalbook [chemicalbook.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Determination of iodide by derivatization to 4-iodo--dimethylaniline and gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

melting point and boiling point of 4-iodo-N,N-dimethylaniline

An In-depth Technical Guide to the Physicochemical Properties of 4-iodo-N,N-dimethylaniline

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 698-70-4), a key intermediate in organic synthesis. Beyond presenting empirical data, this document delves into the underlying molecular principles governing these phase transitions and furnishes detailed, field-proven protocols for their experimental determination. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound and require a thorough understanding of its physical properties for reaction optimization, purification, and quality control.

Introduction to this compound

This compound is an aromatic organic compound characterized by a dimethylamino group and an iodine atom at the para position of a benzene ring.[1] Its significance in synthetic chemistry is substantial, primarily serving as a versatile building block. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions are foundational for constructing complex molecular architectures. Furthermore, it is used in analytical chemistry for the sensitive detection of iodide ions.[2] An accurate knowledge of its melting and boiling points is paramount for its synthesis, purification via recrystallization or distillation, and for establishing identity and purity criteria.

Physicochemical Properties

The fundamental physical constants of this compound are summarized below. These values are critical reference points for any experimental work involving this compound.

| Property | Value | Source(s) |

| CAS Number | 698-70-4 | [3][4] |

| Molecular Formula | C₈H₁₀IN | [3][4] |

| Molecular Weight | 247.08 g/mol | [3][4] |

| Appearance | Dark blue to purple solid | [1] |

| Melting Point | 79.5 °C | [5] |

| Boiling Point | 263.7 °C (at 760 mmHg) | [1][3][5] |

| Density | 1.652 - 1.7 g/cm³ | [1][3][5] |

Scientific Discussion of Phase Transitions

Melting Point Analysis

The observed melting point of 79.5 °C is a direct reflection of the intermolecular forces governing the stability of the compound's crystal lattice. For a pure, crystalline substance, the melting point is typically a sharp, well-defined range (often less than 1°C).[6] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7][8]

-

Intermolecular Forces: The primary forces at play in the solid state of this compound are London dispersion forces and dipole-dipole interactions.

-

London Dispersion Forces: As a relatively large molecule with a high electron count (due in large part to the iodine atom), it exhibits significant London dispersion forces. These transient, induced dipoles are a major contributor to the lattice energy.

-

Dipole-Dipole Interactions: The molecule possesses a net dipole moment arising from the electron-donating dimethylamino group and the electron-withdrawing, polarizable iodine atom. These permanent dipoles allow for electrostatic attractions that further stabilize the solid structure.

-

-

Structural Considerations: The planar nature of the benzene ring facilitates efficient packing (π-stacking) within the crystal lattice, maximizing intermolecular contact and contributing to a relatively high melting point for a molecule of its size.

Boiling Point Analysis

The boiling point of 263.7 °C is indicative of strong intermolecular forces in the liquid state that must be overcome for vaporization.

-

Influence of Molecular Weight: The high molecular weight (247.08 g/mol ) is the dominant factor contributing to its high boiling point, as it directly correlates with stronger London dispersion forces.[6]

-

Absence of Hydrogen Bonding: this compound is a tertiary amine, meaning there are no hydrogen atoms directly bonded to the nitrogen.[9][10] Consequently, it cannot act as a hydrogen bond donor, a powerful intermolecular force that significantly elevates the boiling points of primary and secondary amines.[11] Its boiling point is therefore lower than that of a comparable primary or secondary amine but significantly higher than nonpolar compounds of similar mass due to its strong dipole moment and large size.

Experimental Determination Protocols

The following protocols describe standard, reliable methods for the verification of the melting and boiling points of this compound.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise measurement of the melting range, which is a crucial indicator of purity.[12]

Causality: A slow, controlled heating rate is essential near the melting point to allow the apparatus, thermometer, and sample to be in thermal equilibrium, ensuring an accurate reading. Using a finely crushed powder maximizes heat transfer and ensures uniform melting.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Thoroughly crush the solid into a fine powder using a spatula.

-

Capillary Loading: Gently press the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. Repeat until 2-3 mm of tightly packed sample is achieved.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/minute) to quickly find an approximate melting range. This saves time during the precise measurement.[8][12]

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample capillary. Set a slow heating rate (1-2 °C/minute).

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal of solid melts completely.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow (≤ 1 °C).

Caption: Workflow for Melting Point Determination.

Protocol: Boiling Point Determination (Microscale Method)

This technique is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it must first be melted.

Causality: The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure. When the liquid is heated, its vapor pressure increases. At the boiling point, the vapor pressure inside the small, inverted capillary is sufficient to overcome the external pressure, causing a steady stream of bubbles to emerge.

Methodology:

-

Sample Preparation: Place a small amount (approx. 0.5 mL) of this compound into a small test tube (Thiele tube or similar).

-

Apparatus Assembly:

-

Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Take a melting point capillary tube and seal one end. Place it, open end down, into the liquid in the test tube.

-

-

Heating:

-

Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube). The heating bath ensures uniform temperature distribution.

-

Begin heating the bath gently. As the temperature rises, air trapped in the capillary will slowly bubble out.

-

-

Observation:

-

Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the temperature is now above the boiling point.

-

-

Data Recording:

-

Remove the heat source and allow the bath to cool slowly.

-

The bubbling will slow down and stop. The exact temperature at which the liquid just begins to re-enter the capillary tube is the boiling point. At this moment, the external pressure and the vapor pressure of the liquid are equal.

-

-

Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, the observed boiling point may need to be corrected.

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion

The melting point (79.5 °C) and boiling point (263.7 °C) of this compound are defining physical properties that are governed by its high molecular weight, dipole moment, and lack of hydrogen-bonding capability. These values serve as essential benchmarks for identity, purity, and the design of synthetic and purification protocols. The experimental methods detailed herein provide a robust framework for the verification of these properties, ensuring data integrity and reproducibility in a research and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 698-70-4 | Benchchem [benchchem.com]

- 3. This compound | 698-70-4 [chemnet.com]

- 4. This compound | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. community.wvu.edu [community.wvu.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-iodo-N,N-dimethylaniline

Introduction: The Strategic Importance of 4-aryl-N,N-dimethylanilines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls.[2] This guide focuses on a particularly valuable substrate, 4-iodo-N,N-dimethylaniline, a versatile building block in medicinal chemistry and materials science.[3][4] The successful coupling of this substrate provides access to a diverse array of 4-aryl-N,N-dimethylaniline scaffolds. These structures are prevalent in biologically active compounds and advanced functional materials, making their efficient synthesis a priority for researchers in drug development and materials science.[5][6]

The presence of the electron-donating N,N-dimethylamino group on the aryl iodide influences the reactivity of the substrate, a key consideration that will be explored in this guide.[7] We will delve into the mechanistic nuances of the Suzuki-Miyaura coupling, provide detailed, field-proven protocols for the successful execution of this reaction, and offer troubleshooting strategies to overcome common challenges.

Mechanistic Insights: The Catalytic Cycle and the Role of this compound

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] Understanding this mechanism is crucial for rationalizing experimental choices and optimizing reaction conditions. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This is often the rate-determining step.[9] The high reactivity of the carbon-iodine bond in this compound facilitates this step.[10]

-

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[2] This step is critically influenced by the base, which activates the boronic acid to form a more nucleophilic boronate species.[11]

-

Reductive Elimination: The final step is reductive elimination, where the two organic fragments are coupled to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2]

The electron-donating N,N-dimethylamino group on the this compound substrate can influence the electronic properties of the aryl halide, which in turn can affect the rate of the oxidative addition step.[7]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure using a Palladium-Phosphine Catalyst

This protocol is suitable for a wide range of arylboronic acids.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Microwave vial and reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and cesium carbonate (2.0 equiv).

-

Add a degassed 3:1 mixture of DME and water.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

-

After cooling, work up the reaction as described in Protocol 1.[10]

Table 1: Recommended Reaction Conditions for Suzuki Coupling of this compound

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(PPh₃)₄ | PEPPSI-iPr |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Solvent | Dioxane/Water | Toluene/Water | THF/Water |

| Temperature | 80-100 °C | 110 °C | 65 °C |

| Notes | General purpose | For less reactive substrates | For base-sensitive substrates |

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are solutions to common problems:

| Issue | Possible Cause | Recommended Solution |

| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. |

| Ineffective base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[11] | |

| Oxygen contamination | Ensure thorough degassing of solvents and reaction mixture. | |

| Side Product Formation | Homocoupling of boronic acid | Use a slight excess of the aryl halide. |

| Protodeboronation | Use anhydrous conditions or a more stable boronate ester (e.g., pinacol ester).[8] | |

| Dehalogenation | Lower the reaction temperature and monitor the reaction closely. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of valuable 4-aryl-N,N-dimethylaniline derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to effectively utilize this important synthetic transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | 698-70-4 | Benchchem [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. calibrechem.com [calibrechem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes & Protocols: The Strategic Utility of 4-Iodo-N,N-dimethylaniline in Pharmaceutical Intermediate Synthesis

Introduction

In the landscape of modern pharmaceutical development, the efficiency and versatility of synthetic building blocks are paramount. 4-Iodo-N,N-dimethylaniline (CAS 698-70-4) has emerged as a cornerstone intermediate, prized for its unique combination of electronic properties and synthetic accessibility.[1][2] This guide provides an in-depth exploration of its applications, focusing on the strategic deployment of this molecule in constructing complex pharmaceutical scaffolds. The core utility of this compound stems from the reactivity of its carbon-iodine (C-I) bond. The iodine atom serves as an excellent leaving group, making the compound an ideal substrate for a host of transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[3] The presence of the electron-donating N,N-dimethylamino group at the para-position further modulates the electronic character of the aromatic ring, influencing its reactivity and the properties of the resulting products.[3]

Part 1: Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is unlocked in palladium-catalyzed reactions, which enable the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom bonds under relatively mild conditions.[3]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

Application Note: The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, a motif frequently found in pharmacologically active molecules. This compound is an exceptional substrate for these reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[4] This reaction allows for the coupling of the dimethylaniline moiety to a wide array of aryl and heteroaryl boronic acids or esters, providing a direct route to complex intermediates.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.[4][5][6]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture like dioxane/water).

-

Degassing: To ensure an oxygen-free environment which can deactivate the catalyst, purge the mixture by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.[6][7]

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.[5]

Table 1: Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Common Selections | Rationale / Causality |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective directly. Pd(II) sources require a ligand to form the active Pd(0) species in situ. |

| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands stabilize the Pd(0) catalyst and promote oxidative addition and reductive elimination steps.[7] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact yield. |

| Solvent | 1,4-Dioxane, Toluene, THF, DMF | The solvent must solubilize reactants and be stable at the reaction temperature. Aqueous mixtures are often used with inorganic bases. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle. |